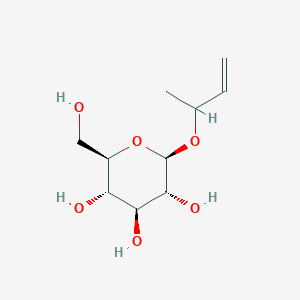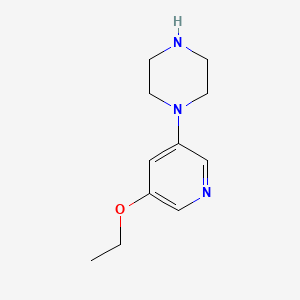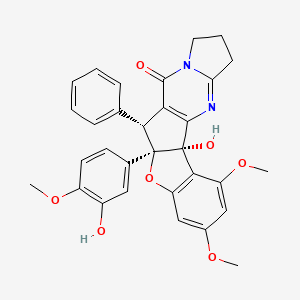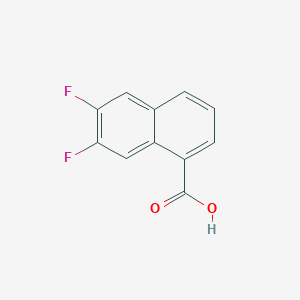
Di-Boc-1,4-butanediamine
Vue d'ensemble
Description
N,N’-Di-Boc-1,4-butanediamine, also known as tert-butyl N,N’-bis(tert-butoxycarbonyl)-1,4-butanediamine, is a chemical compound with the molecular formula C14H28N2O4. It is a derivative of 1,4-butanediamine, where both amine groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionalities.
Applications De Recherche Scientifique
N,N’-Di-Boc-1,4-butanediamine is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Drug Development: Employed in the synthesis of pharmacologically active compounds and drug intermediates.
Material Science: Utilized in the modification of nanoparticles for imaging and drug delivery applications.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules through its amine functionalities.
Analyse Biochimique
Biochemical Properties
The role of N,N’-Di-Boc-1,4-butanediamine in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in modifying iron oxide nanoparticles for imaging and drug delivery .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Di-Boc-1,4-butanediamine can be synthesized through the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
H2N-(CH2)4-NH2+2(Boc)2O→(Boc)HN-(CH2)4-NH(Boc)+2CO2
Industrial Production Methods
On an industrial scale, the synthesis of N,N’-Di-Boc-1,4-butanediamine follows similar principles but may involve optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di-Boc-1,4-butanediamine primarily undergoes deprotection reactions to remove the Boc groups, revealing the free amine functionalities. This deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid (HCl) in dioxane.
Substitution: Nucleophilic substitution reactions can occur at the amine sites once deprotected.
Major Products Formed
Deprotection: 1,4-butanediamine and carbon dioxide.
Substitution: Various substituted 1,4-butanediamine derivatives depending on the nucleophile used.
Mécanisme D'action
The primary function of N,N’-Di-Boc-1,4-butanediamine is to protect amine groups during chemical reactions. The Boc groups prevent unwanted side reactions by temporarily masking the reactivity of the amines. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions, restoring the free amine functionalities for further use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-1,4-butanediamine: A mono-protected version of 1,4-butanediamine with one Boc group.
N-Boc-1,3-propanediamine: A similar compound with a shorter carbon chain.
N-Boc-1,6-hexanediamine: A similar compound with a longer carbon chain.
Uniqueness
N,N’-Di-Boc-1,4-butanediamine is unique in that it provides dual protection for both amine groups in 1,4-butanediamine, allowing for selective and controlled reactions. This dual protection is particularly useful in complex synthetic pathways where multiple steps are required, and the amine groups need to be protected throughout the process.
Propriétés
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLAYXMYQYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















